
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Uniqueness
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific structural features, such as the presence of two methyl groups at the 7-position.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
7,7-dimethyl-1,4,5,6-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)5-3-4-6-7(9(13)14)11-12-8(6)10/h3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
VVFDQKPLRONEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1NN=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
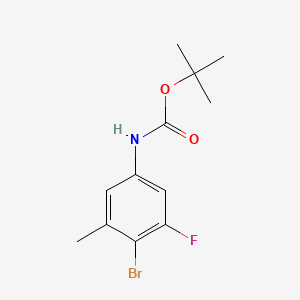
![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
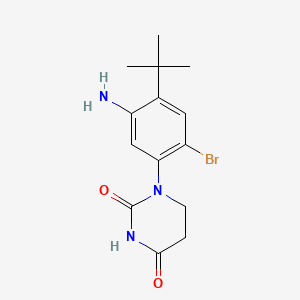
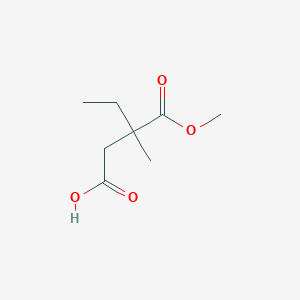
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)
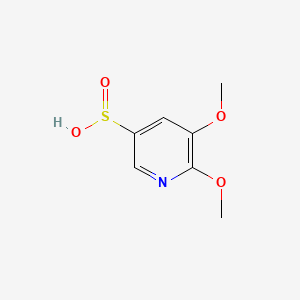
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)
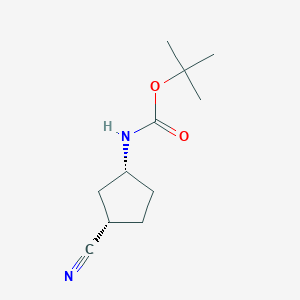

![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
